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Compound of Interest

Compound Name: HIV-1 inhibitor-71

Cat. No.: B15564716 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the synthesis, chemical characterization,

and mechanism of action of a novel HIV-1 inhibitor, designated as inhibitor-71 (also referred to

as compound 2a in associated literature). This compound is a triazole derivative that has been

identified as an inhibitor of the VOR complex, thereby blocking the nuclear transport of

endocytosed HIV-1 particles.

Overview of HIV-1 Inhibitor-71 (Compound 2a)
HIV-1 inhibitor-71 is a small molecule belonging to the class of triazole derivatives. It has been

shown to disrupt a key cellular transport pathway that HIV-1 hijacks for productive infection. By

inhibiting the VOR complex, this compound prevents the transport of viral particles into nuclear

envelope invaginations, a crucial step for viral replication.

Synthesis of HIV-1 Inhibitor-71
The synthesis of HIV-1 inhibitor-71 and its analogs is typically achieved through a copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The following

is a representative experimental protocol for the synthesis of a 1,4-disubstituted triazole core,

which is central to the structure of inhibitor-71.
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Experimental Protocol: Synthesis of a Representative
1,2,3-Triazole Derivative
Materials:

Appropriately substituted aryl azide

Substituted terminal alkyne

Sodium ascorbate

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

tert-Butanol

Water

Dichloromethane (DCM)

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Reaction Setup: In a round-bottom flask, dissolve the aryl azide (1.0 eq) and the terminal

alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3

eq) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
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Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by

the copper(II) sulfate solution.

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the

progress of the reaction by thin-layer chromatography (TLC) until the starting materials are

consumed.

Work-up: Upon completion, dilute the reaction mixture with water and extract with

dichloromethane (3 x 50 mL).

Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution,

followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under

reduced pressure.

Chromatography: Purify the crude product by silica gel column chromatography using a

hexane-ethyl acetate gradient to afford the desired 1,2,3-triazole product.

Synthesis Workflow Diagram
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A representative workflow for the synthesis of HIV-1 inhibitor-71 analogs.

Chemical Characterization
The characterization of the synthesized triazole derivatives is crucial to confirm their structure

and purity. The following table summarizes representative quantitative data for a compound of

this class.
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Parameter Representative Value

Molecular Formula C₂₅H₂₂N₄O₂ (Example)

Molecular Weight 410.47 g/mol (Example)

Yield 75-90%

Purity (HPLC) >95%

¹H NMR (400 MHz, CDCl₃)

δ 8.05 (s, 1H), 7.80-7.20 (m, 14H), 5.50 (s, 2H),

3.90 (s, 3H) ppm (Representative peaks for a

similar structure)

¹³C NMR (100 MHz, CDCl₃)

δ 165.0, 145.0, 135.0, 130.0, 129.5, 129.0,

128.5, 128.0, 125.0, 120.0, 60.0, 55.0 ppm

(Representative peaks)

Mass Spec (ESI-MS) m/z 411.18 [M+H]⁺ (Example)

IC₅₀ (VOR Inhibition) 8.47 µM[1]

Mechanism of Action: Inhibition of the VOR
Complex
HIV-1 inhibitor-71 exerts its antiviral activity by targeting the VOR complex, which is composed

of the vesicle-associated membrane protein-associated protein A (VAP-A), the oxysterol-

binding protein (OSBP)-related protein-3 (ORP3), and the late endosomal protein Rab7.[2] This

complex is essential for the transport of endocytosed particles, including HIV-1 virions, to

nuclear envelope invaginations. By binding to the ORD (OSBP-related domain) of ORP3, the

inhibitor prevents the interaction between the VAP-A-ORP3 complex and Rab7, thereby halting

the docking of late endosomes carrying the virus to the outer nuclear membrane.[2][3] This

disruption of viral trafficking prevents the viral integrase from reaching the nucleoplasm and

ultimately inhibits productive infection.[2]

Signaling Pathway Diagram: Inhibition of HIV-1 Nuclear
Transport
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Inhibition of the VOR complex by HIV-1 inhibitor-71 blocks viral transport.
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Conclusion
HIV-1 inhibitor-71 represents a promising class of antiviral compounds with a novel

mechanism of action. By targeting a host cellular pathway essential for viral replication, it offers

a potential new strategy to combat HIV-1 infection, including strains that may be resistant to

conventional antiretroviral therapies. Further research and development of this and similar

compounds are warranted to explore their full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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